molecular formula C19H23ClN2OS B2466860 2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1234939-41-3

2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2466860
CAS No.: 1234939-41-3
M. Wt: 362.92
InChI Key: HPPOYNADJXEEMA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a thiophenylmethyl group, and a piperidinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of the amide bond: The 2-chlorophenylacetic acid is then reacted with a suitable amine, such as 1-(thiophen-3-ylmethyl)piperidine, under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-chlorophenyl)-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(2-chlorophenyl)-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the thiophenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-(2-chlorophenyl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide , with the CAS number 1234852-27-7 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 391.9 g/mol
  • Structure : The compound features a chlorophenyl group and a thiophenylmethyl piperidine moiety, which are significant for its biological interactions.

Antiviral Properties

Recent studies have indicated that compounds structurally related to this compound exhibit promising antiviral activity. For instance, N-Heterocycles have been identified as effective against various viruses, including HCV and influenza strains, with some derivatives showing EC50 values as low as 0.35μM0.35\mu M .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar compounds have demonstrated activity against a range of pathogens, indicating that further exploration into its antibacterial and antifungal properties could be fruitful.

Case Studies

  • Study on HCV Inhibition : A derivative of the compound was tested for its ability to inhibit Hepatitis C Virus (HCV) replication in vitro. Results showed significant reduction in viral load with an IC50 value of 32.2μM32.2\mu M, suggesting that modifications to the piperidine structure may enhance antiviral efficacy .
  • Influenza Virus Study : Another study evaluated the compound's effectiveness against various strains of influenza. The results indicated a promising inhibitory effect on viral replication, with a notable reduction in cytotoxicity observed at effective concentrations .

The proposed mechanism involves the interaction of the compound with viral proteins or host cell receptors, potentially disrupting viral entry or replication processes. The presence of the thiophene ring may play a critical role in enhancing binding affinity to target proteins, thereby increasing biological activity.

Data Table: Biological Activity Summary

Biological Activity Target Pathogen/Condition IC50/EC50 Value Reference
AntiviralHepatitis C Virus32.2 μM
AntiviralInfluenza0.35 μM
AntimicrobialBacterial strainsTBDTBD

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c20-18-4-2-1-3-17(18)11-19(23)21-12-15-5-8-22(9-6-15)13-16-7-10-24-14-16/h1-4,7,10,14-15H,5-6,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPOYNADJXEEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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